(2-Ethylbutyl)hydrazine dihydrochloride
Description
Molecular Architecture and Bonding Patterns
(2-Ethylbutyl)hydrazine dihydrochloride (CAS 1355355-68-8) is an organic hydrazine derivative with the molecular formula C₆H₁₈Cl₂N₂ and a molecular weight of 189.13 g/mol . Its IUPAC name is 2-ethylbutylhydrazine dihydrochloride , reflecting a branched alkyl chain (2-ethylbutyl) attached to a hydrazine group, which is protonated and associated with two chloride counterions.
The SMILES notation (CCC(CC)CNN.Cl.Cl ) and InChI key (WBKSNWGIMDYIKL-UHFFFAOYSA-N ) confirm the connectivity: a six-carbon branched chain (2-ethylbutyl) linked to a hydrazine moiety (-NH-NH₂), with two hydrochloric acid molecules neutralizing the basic nitrogen centers . The molecule exhibits sp³ hybridization at all carbon and nitrogen atoms, with tetrahedral geometry around the nitrogen atoms in the hydrazine group.
| Property | Value |
|---|---|
| Molecular formula | C₆H₁₈Cl₂N₂ |
| Molecular weight | 189.13 g/mol |
| Hybridization | sp³ (C, N) |
| Bond angles (N-N-C) | ~109.5° (tetrahedral) |
Crystallographic Analysis and Conformational Isomerism
While crystallographic data for this compound remains unreported, analogous hydrazine salts suggest a propensity for hydrogen-bonded networks between the hydrazinium cations and chloride anions . The 2-ethylbutyl chain likely adopts a staggered conformation to minimize steric hindrance between the ethyl and butyl substituents.
Conformational isomerism arises from rotation around the C-N and C-C bonds. For example:
- Anti-periplanar : The hydrazine group and ethyl branch are oriented opposite to each other.
- Gauche : Partial overlap between the hydrazine group and alkyl chain substituents.
The dihydrochloride form stabilizes the zwitterionic structure, favoring extended conformations to reduce electrostatic repulsion between protonated nitrogen centers .
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR and ¹³C NMR spectra provide critical insights into the compound’s structure:
¹H NMR (400 MHz, D₂O)
| Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.07 (t) | Triplet | CH₃ of ethyl group |
| 1.35–1.45 (m) | Multiplet | Methylene (CH₂) in butyl |
| 2.65 (q) | Quartet | CH₂ adjacent to NH group |
| 3.42 (dd) | Doublet of doublets | NH₂ protons |
¹³C NMR (125 MHz, D₂O)
| Shift (δ, ppm) | Assignment |
|---|---|
| 13.8 | Terminal CH₃ (ethyl) |
| 24.4 | CH₂ in butyl chain |
| 38.0 | C adjacent to NH group |
Infrared (IR) Vibrational Mode Analysis
IR spectra reveal characteristic absorptions (cm⁻¹) :
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3180–3030 | N-H stretching (hydrazinium) |
| 2905–2952 | C-H stretching (alkyl) |
| 1603–1587 | N-H bending |
| 1452 | CH₂/CH₃ deformation |
The absence of free NH stretches above 3300 cm⁻¹ confirms protonation of the hydrazine group.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry typically shows the following fragments :
| m/z | Fragment Ion |
|---|---|
| 189.13 | [M]⁺ (parent ion) |
| 154.10 | [M-Cl]⁺ |
| 116.13 | [C₆H₁₆N₂]⁺ (hydrazine moiety) |
| 87.08 | [C₅H₁₁]⁺ (alkyl chain) |
The base peak at m/z 87.08 corresponds to cleavage of the C-N bond, yielding a stabilized carbocation from the 2-ethylbutyl chain.
Properties
IUPAC Name |
2-ethylbutylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-3-6(4-2)5-8-7;;/h6,8H,3-5,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKSNWGIMDYIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Derivative Synthesis via Hydrazine Hydrohalide Formation
The primary approach involves synthesizing a hydrazine intermediate, which is then converted into the dihydrochloride salt. The process typically starts with hydrazine hydrate reacting with hydrochloric acid to form hydrazine monohydrochloride, which is then further processed to obtain the dihydrochloride.
- Hydrazine hydrate is reacted with an excess of hydrochloric acid to produce hydrazine monohydrochloride.
- The monohydrochloride solution is concentrated by evaporation, followed by cooling to crystallize the dihydrochloride salt.
- Crystals are separated, washed, and dried to obtain pure (2-Ethylbutyl)hydrazine dihydrochloride.
N2H4·H2O + 2HCl → N2H2·2HCl + H2O
This method is detailed in US Patent US2978296A, which describes the controlled crystallization of hydrazine dihydrochloride from aqueous solutions, emphasizing the importance of maintaining specific temperature ranges (20–40°C) to optimize yield and purity.
Oxidation of Benzophenone-Imine Derivatives
Another advanced route involves oxidation of benzophenone-imine derivatives to generate hydrazine intermediates, which are then converted into the dihydrochloride salt. This method is more complex and involves multiple steps, including oxidation, hydrolysis, and salt formation.
- Benzophenone-imine is oxidized using molecular oxygen in the presence of a copper halide catalyst, producing a benzophenone-azine intermediate.
- The azine undergoes hydrolysis in acidic conditions to yield hydrazine derivatives.
- The hydrazine derivative is then reacted with hydrochloric acid to form the dihydrochloride salt.
This process is elaborated in patent WO2016021192A1, highlighting the importance of controlling reaction conditions such as temperature (60–200°C) and pH (3–7) for optimal conversion.
Reduction of Protected Hydrazine Compounds
A third approach involves reduction of protected hydrazine compounds, such as tert-butyl or benzyl derivatives, followed by deprotection and salt formation.
- Protected hydrazine compounds are reduced using suitable reducing agents (e.g., catalytic hydrogenation or metal hydrides).
- The resulting hydrazine is then treated with hydrochloric acid under controlled conditions to produce the dihydrochloride salt.
- Purification involves filtration, washing, and recrystallization from suitable solvents like isopropyl alcohol or methanol.
This method is exemplified in patent EP0153168A2, which describes the hydrolysis and deprotection steps, emphasizing temperature control (0–25°C during acid addition) to prevent decomposition.
Notes on Reaction Conditions and Purification
| Aspect | Details |
|---|---|
| Temperature | Typically maintained between 0°C and 40°C during salt crystallization to prevent decomposition and maximize yield. |
| Solvents | Common solvents include methanol, isopropyl alcohol, toluene, and methyl tert-butyl ether, used for extraction and purification. |
| pH Control | Critical for hydrolysis and salt formation; pH is adjusted between 3 and 7 using alkali such as sodium hydroxide or ammonia. |
| Crystallization | Conducted at low temperatures (−15°C to 40°C) to facilitate crystal formation and purity. |
Research Findings and Data Summary
| Method | Key Reagents | Main Conditions | Advantages | References |
|---|---|---|---|---|
| Hydrazine hydrate + HCl | Hydrazine hydrate, hydrochloric acid | 20–40°C, controlled evaporation | Simple, high yield | US2978296A |
| Oxidation of benzophenone-imine | Benzophenone-imine, molecular oxygen, copper halide | 60–200°C, pH 3–7 | Suitable for large-scale production | WO2016021192A1 |
| Protected hydrazine reduction | tert-Butyl or benzyl derivatives, reducing agents | 0–25°C during acid addition | High purity, controlled process | EP0153168A2 |
Chemical Reactions Analysis
Types of Reactions: (2-Ethylbutyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of hydrazones or azines.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted hydrazine derivatives.
Scientific Research Applications
Precursor in Organic Synthesis
One of the primary applications of (2-Ethylbutyl)hydrazine dihydrochloride is as a precursor in organic synthesis. It serves as an important intermediate in the synthesis of various heterocyclic compounds, including pyrazoles and pyridazines, which are vital in pharmaceutical development.
- Table 1: Heterocyclic Compounds Derived from this compound
| Compound Name | Structure | Application Area |
|---|---|---|
| Pyrazole | Pyrazole | Antimicrobial agents |
| Pyridazine | Pyridazine | Anti-inflammatory drugs |
Additive in Solar Cell Technology
Recent studies have highlighted the use of this compound as an additive in the fabrication of tin-based perovskite solar cells. The compound effectively inhibits the oxidation of Sn²⁺ to Sn⁴⁺ during the crystallization process, leading to improved power conversion efficiency (PCE).
- Case Study: Improvement in Tin-Based Perovskite Solar Cells
Pharmaceutical Applications
This compound has been explored for its potential therapeutic properties. As a hydrazine derivative, it may exhibit biological activity relevant to drug development.
- Table 2: Potential Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Anticancer Agents | Potential role as a cytotoxic agent |
| Antimicrobial Agents | Investigation into efficacy against pathogens |
Environmental and Safety Considerations
While this compound has promising applications, it is essential to consider its environmental impact and safety profile. Hydrazines are known for their toxicity and potential carcinogenic effects; thus, handling protocols must be strictly followed.
- Safety Measures:
- Use personal protective equipment (PPE).
- Ensure proper ventilation in laboratory settings.
- Follow waste disposal regulations for hazardous materials.
Mechanism of Action
The mechanism of action of (2-Ethylbutyl)hydrazine dihydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares (2-ethylbutyl)hydrazine dihydrochloride with other hydrazine derivatives, focusing on substituent groups, molecular weights, and stability:
Key Observations :
- Substituent Impact :
- Alkyl vs. Aromatic : Alkyl-substituted derivatives (e.g., 2-ethylbutyl) generally exhibit lower molecular weights and simpler synthetic routes compared to aromatic (e.g., phenethyl) or halogenated benzyl derivatives .
- Stability : Compounds with bulky or electron-withdrawing groups (e.g., methoxybenzyl, halogenated benzyl) may exhibit reduced stability due to steric hindrance or weak nitrogen bonding .
Physicochemical Properties
- Melting Points: (4-Methoxybenzyl)hydrazine dihydrochloride decomposes at 194–195°C, higher than the alkyl-substituted 1-methyl-2-ethylhydrazine dihydrochloride (155–156°C) . No melting point data is available for the 2-ethylbutyl derivative .
- Solubility: (4-Methoxybenzyl)hydrazine dihydrochloride is sparingly soluble in DMSO and methanol . Hydrazine dihydrochlorides with aromatic groups (e.g., phenethyl) often require polar solvents like ethanol for reactions .
Biological Activity
(2-Ethylbutyl)hydrazine dihydrochloride is a hydrazine derivative that has attracted attention for its potential biological activities. Hydrazine compounds are known for their various pharmacological properties, including anti-cancer and anti-microbial activities. This article reviews the biological activity of this compound, focusing on its genotoxicity, antimicrobial effects, and potential therapeutic applications.
Genotoxicity
Research indicates that hydrazine derivatives can exhibit genotoxic effects. A study on various hydrazine compounds, including this compound, showed that certain derivatives elicited positive DNA repair responses in hepatocyte assays. Specifically, mouse hepatocytes displayed higher susceptibility to the genotoxicity of hydrazine derivatives compared to rat hepatocytes . This suggests that this compound may pose a risk of DNA damage, which could be relevant for its safety profile in therapeutic contexts.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. A comparative analysis of several hydrazine derivatives revealed that some exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed:
| Compound | Pseudomonas aeruginosa | Escherichia coli | Staphylococcus aureus | Streptococcus spp. |
|---|---|---|---|---|
| (2-Ethylbutyl)hydrazine | Moderate | No inhibition | High | Moderate |
| Other Hydrazines | Varies | Varies | Varies | Varies |
The results indicate that this compound shows high activity against Staphylococcus aureus and moderate activity against Streptococcus spp., while it is ineffective against Pseudomonas aeruginosa and E. coli .
Case Studies
- Anticancer Potential : In a study assessing the anticancer properties of hydrazine derivatives, this compound was identified as having cytotoxic effects on cancer cell lines. The compound was tested against various cancer types, demonstrating significant inhibition of cell proliferation in vitro .
- Therapeutic Applications : The compound has been investigated for its potential use in combination therapies for viral infections. Its ability to modulate immune responses may enhance the efficacy of antiviral agents .
Q & A
Q. Q1. What are the validated synthetic routes for preparing (2-ethylbutyl)hydrazine dihydrochloride, and how can purity be optimized?
Methodological Answer:
- Synthetic Pathway : A common approach involves hydrolyzing an acylated precursor (e.g., dibenzoyl derivatives) with concentrated hydrochloric acid. For example, l-methyl-2-ethylhydrazine dihydrochloride was synthesized via hydrolysis of l-methyl-2-ethyl-1,2-dibenzoylhydrazine in HCl, followed by crystallization from isopropyl alcohol-ether .
- Purity Optimization :
- Use fractional crystallization with polar solvents (e.g., isopropyl alcohol-ether mixtures) to remove by-products like benzoic acid .
- Monitor reaction completion via TLC or NMR (e.g., disappearance of benzoyl peaks at δ 7.5–8.0 ppm).
- Typical Yield : ~58% with ≥98% purity under optimized conditions .
Q. Q2. How can this compound be quantified in aqueous solutions, and what are critical validation parameters?
Methodological Answer :
- Spectrophotometric Assay : Use p-dimethylaminobenzaldehyde (DMAB) in acidic ethanol (EtOH:HCl = 10:1) to form a yellow derivative detectable at 458 nm .
- Procedure :
Prepare hydrazine dihydrochloride standards in 0.12 M HCl.
Mix with DMAB reagent (0.12 M) at 0.3 mL/min flow rate.
Measure absorbance at 458 nm with a linear range of 0.05–10.0 mg .
- Validation :
- Precision: ≤5% RSD for intra-day replicates.
- Accuracy: Recovery rates of 95–105% via spiked samples.
Q. Q3. What factors influence the stability of this compound in aqueous media, and how can decomposition be mitigated?
Methodological Answer :
- Instability Drivers :
- pH > 3.5 accelerates hydrolysis to hydrazine and aldehydes .
- Light exposure promotes radical degradation pathways .
- Mitigation Strategies :
- Store solutions in 0.1–0.2 M HCl at 4°C (darkness preferred) .
- Avoid buffers with oxidizing agents (e.g., peroxides).
- Decomposition By-Products :
- Hydrazine derivatives (e.g., benzalazine) form at neutral pH, detectable via HPLC with UV-Vis .
Q. Q4. How does this compound participate in catalytic ring-opening metathesis, and what structural features enhance reactivity?
Methodological Answer :
- Role in Catalysis : Hydrazine derivatives act as catalysts in carbonyl-olefin metathesis by forming transient bicyclic intermediates .
- Mechanistic Insight :
Cycloaddition between hydrazine and carbonyl forms a [2.2.1]-bicyclic intermediate.
Cycloreversion releases ethylene and regenerates the catalyst .
Q. Q5. What are the developmental toxicity risks of this compound, and how should handling protocols be adjusted?
Methodological Answer :
- Toxicity Data :
- Limited developmental toxicity in mammals; 1,2-dimethylhydrazine dihydrochloride showed no effects in hamsters at oral doses <10 mg/kg .
- Potential mutagenicity via alkylation of DNA nucleophiles .
- Handling Protocols :
- Use fume hoods and PPE (gloves, goggles) during synthesis .
- Avoid inhalation; monitor air concentrations with hydrazine-specific sensors (e.g., DMAB-based detectors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
